5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 2034586-92-8
Cat. No.: VC4817058
Molecular Formula: C18H22ClN3O3S
Molecular Weight: 395.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034586-92-8 |
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Molecular Formula | C18H22ClN3O3S |
Molecular Weight | 395.9 |
IUPAC Name | 5-chloro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H22ClN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3 |
Standard InChI Key | IUOJDBUFOGLAAQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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A 5-chloro-2-methoxybenzenesulfonamide core, providing electrophilic sites for interactions.
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A piperidine ring substituted at the 4-position with a methyl group, enhancing conformational flexibility.
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A pyridin-4-yl group attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding capabilities .
This configuration is represented by the molecular formula C₁₈H₂₂ClN₃O₃S and a molecular weight of 395.9 g/mol . The sulfonamide moiety (-SO₂NH-) serves as a critical pharmacophore, often associated with enzyme inhibition and receptor binding .
Physicochemical Characteristics
Key properties include:
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Lipophilicity: Predicted log P values suggest moderate hydrophobicity, favoring membrane permeability.
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Solubility: Limited aqueous solubility due to aromatic and aliphatic hydrophobic domains.
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Thermal Stability: Sulfonamide derivatives typically exhibit stability up to 200°C, though experimental data for this specific compound are pending .
A comparative analysis with structural analogues reveals distinct differences in molecular weight and substituent effects (Table 1).
Table 1: Structural Comparison with Analogues
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Nucleophilic Substitution: Introduction of the methoxy group at position 2 of the benzene ring via reaction with methanol under acidic conditions.
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Sulfonylation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group, followed by amidation with 4-(aminomethyl)-1-(pyridin-4-yl)piperidine .
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Purification: Chromatographic techniques ensure >95% purity, critical for pharmacological applications .
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding undesired chlorination at positions 3 or 4 during benzene ring functionalization.
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Piperidine-Pyridine Coupling: Ensuring stereochemical control during the formation of the N-(pyridin-4-yl)piperidine intermediate .
Applications in Research and Development
Drug Discovery
The compound serves as a lead structure for:
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Anti-inflammatory Agents: Targeting COX-2 and MMPs.
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Antimicrobials: Addressing antibiotic-resistant pathogens.
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Autoimmune Therapies: Modulating RORγt to suppress IL-17 production .
Chemical Probes
Its fluorescent derivatives enable imaging of sulfonamide-binding proteins in cellular assays, aiding target identification .
Future Directions
Research Gaps
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In Vivo Efficacy: Animal models are needed to validate anti-inflammatory and antimicrobial claims.
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Structure-Activity Relationships (SAR): Systematic modification of the piperidine-pyridine moiety to enhance potency.
Clinical Translation
Collaborations with pharmaceutical entities could accelerate preclinical development, particularly for autoimmune indications .
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